6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide is a compound that features a thiazole ring, a pyridine ring, and a carboxamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The presence of a pyridine ring further enhances its potential for various chemical and biological applications.
Preparation Methods
The synthesis of 6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux .
Scientific Research Applications
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors in cells, modulating signaling pathways and exerting anti-inflammatory or anticancer effects.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide can be compared with other thiazole and pyridine derivatives:
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring but differ in their substituents and biological activities.
Pyridine Derivatives: Compounds like nicotinamide and isoniazid contain the pyridine ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical reactivity and biological activities .
Properties
CAS No. |
1436148-02-5 |
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Molecular Formula |
C14H16ClN3OS |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-4-14(3,13-17-9(2)8-20-13)18-12(19)10-5-6-11(15)16-7-10/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
RLZQDGCOXJIIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C)NC(=O)C2=CN=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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